2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

Solubility Formulation Medicinal Chemistry

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (CAS 651558-58-6) is a heterocyclic compound classified as a pyrrolopyridine derivative, characterized by a fused bicyclic ring system combining a pyrrole and a pyridine ring. It is a crucial intermediate in medicinal chemistry, serving as a versatile scaffold for synthesizing bioactive molecules.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 651558-58-6
Cat. No. B1319139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride
CAS651558-58-6
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C=NC=C2.Cl
InChIInChI=1S/C7H8N2.ClH/c1-2-8-4-7-5-9-3-6(1)7;/h1-2,4,9H,3,5H2;1H
InChIKeyPDMGKSJRAQJZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (CAS 651558-58-6): Procurement Guide for Medicinal Chemistry Building Blocks


2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (CAS 651558-58-6) is a heterocyclic compound classified as a pyrrolopyridine derivative, characterized by a fused bicyclic ring system combining a pyrrole and a pyridine ring . It is a crucial intermediate in medicinal chemistry, serving as a versatile scaffold for synthesizing bioactive molecules [1]. A method for its preparation, involving lactamization, reduction, and salification from furo[3,4-c]pyridine-1,3-dione, has been detailed in patent literature [2].

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (CAS 651558-58-6) Cannot Be Directly Substituted by Its Free Base or Other Salts


In research and industrial settings, substituting 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (CAS 651558-58-6) with its free base (CAS 496-13-9) or other salts without careful consideration can lead to significant variability in experimental outcomes. The hydrochloride salt form specifically enhances stability and, more critically, dramatically improves aqueous solubility compared to the free base, which is predicted to be water-insoluble . A measured solubility of 6.3 g/100 mL in water at 20°C has been reported for the hydrochloride salt [1]. This difference in physical properties directly impacts handling, formulation, and reaction consistency, making the hydrochloride the preferred form for many aqueous-based synthetic and biological assays.

Quantitative Evidence for Selecting 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (CAS 651558-58-6)


Enhanced Aqueous Solubility of the Hydrochloride Salt Relative to Free Base

The hydrochloride salt of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine provides a significant and quantifiable advantage in aqueous solubility over its free base counterpart (CAS 496-13-9) . This is a critical factor for biological assays and formulation development. [1]

Solubility Formulation Medicinal Chemistry

Potent NAMPT Inhibitory Activity of Pyrrolo[3,4-c]pyridine Scaffold

Derivatives of the pyrrolo[3,4-c]pyridine scaffold, which can be synthesized using 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride as an intermediate [1], have been shown to be potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) [2]. An optimized derivative (compound 18) demonstrated a half-maximal inhibitory concentration (IC50) of 11 nM against NAMPT in a biochemical assay, and an IC50 of 36 nM in an antiproliferative assay using PC-3 prostate cancer cells [3].

NAMPT Inhibition Cancer Metabolism Enzyme Inhibitors

In Vivo Efficacy of Pyrrolo[3,4-c]pyridine-Derived NAMPT Inhibitor

Beyond in vitro potency, an optimized compound derived from the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold demonstrated efficacy in an in vivo PC-3 mouse xenograft model, accompanied by 'satisfactory mouse PK properties' [1]. This in vivo proof-of-concept distinguishes this scaffold from other, less-validated cores that may lack such translational data.

NAMPT Inhibition In Vivo Efficacy Xenograft Model

Differential Purity Levels and Cost-Per-Gram Analysis from Major Suppliers

Commercial suppliers offer 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (CAS 651558-58-6) with varying purity levels, directly impacting cost and suitability for different applications. A comparison of two suppliers shows a 2% difference in purity (95% vs. 97%) and a corresponding price difference of $30 per gram .

Procurement Purity Analysis Cost Efficiency

Targeted Application Scenarios for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (CAS 651558-58-6)


Development of NAMPT Inhibitors for Oncology Research

This compound serves as an essential starting material for the synthesis of potent NAMPT inhibitors, a validated target in cancer metabolism. As demonstrated, derivatives of this core achieve low nanomolar biochemical and cellular potency (IC50 values of 11 nM and 36 nM, respectively) [1] and show in vivo efficacy in xenograft models [2], making it a high-value scaffold for lead optimization in drug discovery.

Aqueous-Based Synthetic and Biological Assays

The hydrochloride salt form is specifically indicated for any research protocol requiring high aqueous solubility. With a quantified solubility of 6.3 g/100 mL in water [1], it is the preferred form over the water-insoluble free base for ensuring reliable dissolution in buffer solutions, cell culture media, and aqueous reaction conditions [2].

Cost-Conscious Early-Stage Discovery and High-Purity Analytical Development

Procurement can be optimized based on the intended use case. For large-scale library synthesis or early screening where minor impurities are tolerable, sourcing the 95% purity grade offers a cost advantage [1]. Conversely, for preparing analytical standards or conducting sensitive kinetic studies, the 97% purity grade [2] provides higher confidence in data reproducibility and is the appropriate selection.

Technical Documentation Hub

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